Tert-Butyl 3',6'-dihydro-3,4'-bipyridine-1'(2'H)-carboxylate
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Overview
Description
Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate is a complex organic compound that belongs to the class of bipyridines. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group and a bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate typically involves the following steps:
Formation of the Bipyridine Core: This can be achieved through a coupling reaction between two pyridine rings. Common reagents include palladium catalysts and ligands.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine core allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce dihydrobipyridines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks.
Biology and Medicine
Drug Development: The bipyridine core is a common motif in drug design, and derivatives of this compound may exhibit biological activity.
Biological Probes: It can be used as a fluorescent probe in biological imaging and diagnostics.
Industry
Electronics: The compound may be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate is unique due to the presence of the tert-butyl group and the specific substitution pattern on the bipyridine core. This unique structure may confer distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
690261-74-6 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl 4-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h4-6,8,11H,7,9-10H2,1-3H3 |
InChI Key |
AATBXDKTHPKZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
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